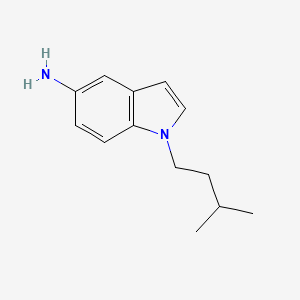

1-(3-methylbutyl)-1H-indol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methylbutyl)-1H-indol-5-amine, also known as 5-IT, is a synthetic indole derivative that belongs to the family of designer drugs. It was first synthesized in 2012 and has since gained popularity in the recreational drug market due to its psychoactive effects. However, 5-IT has also garnered attention in the scientific community for its potential use in research and medicine.

Aplicaciones Científicas De Investigación

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a crucial intermediate in the preparation of premafloxacin, a veterinary antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its significance in pharmaceutical manufacturing (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Synthesis and Structural Evaluation of Indole and Gramine Derivatives

Research into the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives demonstrates the potential of 1-(3-methylbutyl)-1H-indol-5-amine in contributing to the development of new chemical entities with potential biological activities. The study's findings on the crystal structures and the hydrogen bonding interactions offer insights into the design of molecules with desired properties (Kukuljan, Kranjc, & Perdih, 2016).

Intramolecular Amination of Aryl Bromides

The utility of 1-(3-methylbutyl)-1H-indol-5-amine extends to the synthesis of N-alkylated and N-arylated derivatives via Ullmann-type intramolecular arylamination. This process, facilitated by the CuI-K3PO4-DMF system, showcases the compound's versatility in organic synthesis, offering an efficient method under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

Analysis of Non-polar Heterocyclic Aromatic Amines

Research into the analysis of heterocyclic aromatic amines in food products has highlighted the importance of understanding the chemical properties and interactions of compounds like 1-(3-methylbutyl)-1H-indol-5-amine. The development of new sample preparation procedures, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, points to the ongoing need for analytical methods that can accurately detect and quantify such compounds in various matrices (Agudelo Mesa, Padró, & Reta, 2013).

Methylation using Dimethylcarbonate

The catalytic base tributylmethylammonium methylcarbonate has been used for clean N-methylation of indole with dimethylcarbonate, demonstrating the relevance of 1-(3-methylbutyl)-1H-indol-5-amine in methylation reactions. This study underscores the compound's role in the synthesis of pharmaceutical intermediates, highlighting its importance in green chemistry and pharmaceutical manufacturing (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

Propiedades

IUPAC Name |

1-(3-methylbutyl)indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZKTHDDBOQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-indol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)